molecular formula C13H16N2O2 B269068 N-[3-(propionylamino)phenyl]cyclopropanecarboxamide

N-[3-(propionylamino)phenyl]cyclopropanecarboxamide

Cat. No. B269068
M. Wt: 232.28 g/mol
InChI Key: XDELDJDVYXEYQA-UHFFFAOYSA-N
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Patent
US04028093

Procedure details

Meta-aminopropionanilide, 13.1 g. (0.08 mole) is dissolved in 200 ml. of a 50/50 v/v mixture of glacial acetic acid and saturated sodium acetate solution. To this solution is added 9.2 g. (0.088 moles) of cyclopropane carbonyl chloride. The chloride is added slowly with adequate stirring and cooling. The product, which crystallizes from the solution, is collected by filtration. The product is consecutively washed with a 5 percent solution of sodium hydroxide, a 5 percent solution of hydrochloric acid and water. After washing, the crystals are dried. There is obtained 15 g. (81 percent of theory) of the title compound, m.p. 185°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.088 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[NH:5][C:6](=[O:9])[CH2:7][CH3:8].C([O-])(=O)C.[Na+].[CH:18]1([C:21](Cl)=[O:22])[CH2:20][CH2:19]1.[Cl-]>C(O)(=O)C>[C:6]([NH:5][C:4]1[CH:3]=[C:2]([CH:12]=[CH:11][CH:10]=1)[NH:1][C:21]([CH:18]1[CH2:20][CH2:19]1)=[O:22])(=[O:9])[CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(NC(CC)=O)C=CC1
Step Two
Name
Quantity
0.088 mol
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with adequate stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
(0.08 mole) is dissolved in 200 ml
ADDITION
Type
ADDITION
Details
To this solution is added 9.2 g
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The product, which crystallizes from the solution
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
The product is consecutively washed with a 5 percent solution of sodium hydroxide
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
the crystals are dried
CUSTOM
Type
CUSTOM
Details
There is obtained 15 g

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)NC=1C=C(NC(=O)C2CC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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